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Compound of Interest

Compound Name: 2-Methyl-4-propyl-1,3-oxathiane

Cat. No.: B1203451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-4-propyl-1,3-oxathiane, a key aroma compound found in passion fruit and wine. While

detailed experimental spectra for this specific molecule are not widely available in public

databases, this document consolidates expected spectroscopic characteristics based on its

chemical structure and data from related compounds. It also outlines detailed experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, which are crucial for the identification, quantification, and structural

elucidation of this and similar volatile sulfur compounds.

Introduction to 2-Methyl-4-propyl-1,3-oxathiane
2-Methyl-4-propyl-1,3-oxathiane is a heterocyclic compound recognized for its significant

contribution to the tropical and sulfury notes in various natural products.[1][2] Its structure,

featuring two stereocenters at positions 2 and 4, gives rise to four possible stereoisomers (cis

and trans pairs of enantiomers), each potentially possessing distinct sensory properties. The

cis-isomer is often the focus of flavor and fragrance research.[1] A thorough understanding of

its spectroscopic properties is essential for its accurate identification in complex matrices and

for quality control in the food, beverage, and fragrance industries.
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Due to the limited availability of public experimental spectroscopic data for 2-Methyl-4-propyl-
1,3-oxathiane, the following tables summarize the predicted data based on the analysis of its

functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The

predicted ¹H and ¹³C NMR chemical shifts for the cis- and trans-isomers of 2-Methyl-4-propyl-
1,3-oxathiane are presented below. The distinction between isomers is primarily based on the

orientation of the methyl and propyl groups, which influences the chemical environment of the

ring protons and carbons.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Protons
Predicted Chemical
Shift (δ, ppm) - cis-
isomer

Predicted Chemical
Shift (δ, ppm) -
trans-isomer

Multiplicity

H-2 ~4.8 - 5.0 ~4.6 - 4.8 Quartet (q)

H-4 ~3.8 - 4.0 ~3.9 - 4.1 Multiplet (m)

H-5 (axial) ~1.8 - 2.0 ~1.9 - 2.1 Multiplet (m)

H-5 (eq) ~2.0 - 2.2 ~2.1 - 2.3 Multiplet (m)

H-6 (axial) ~3.9 - 4.1 ~4.0 - 4.2 Multiplet (m)

H-6 (eq) ~4.1 - 4.3 ~4.2 - 4.4 Multiplet (m)

-CH(CH₃) ~1.4 - 1.6 ~1.3 - 1.5 Doublet (d)

-CH₂(CH₂CH₃) ~1.5 - 1.7 ~1.6 - 1.8 Multiplet (m)

-CH₂(CH₃) ~1.3 - 1.5 ~1.4 - 1.6 Multiplet (m)

-CH₃ ~0.9 - 1.0 ~0.9 - 1.1 Triplet (t)

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1203451?utm_src=pdf-body
https://www.benchchem.com/product/b1203451?utm_src=pdf-body
https://www.benchchem.com/product/b1203451?utm_src=pdf-body
https://www.benchchem.com/product/b1203451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Predicted Chemical Shift
(δ, ppm) - cis-isomer

Predicted Chemical Shift
(δ, ppm) - trans-isomer

C-2 ~75 - 80 ~78 - 83

C-4 ~70 - 75 ~72 - 77

C-5 ~30 - 35 ~32 - 37

C-6 ~65 - 70 ~67 - 72

-C(CH₃) ~20 - 25 ~22 - 27

-CH₂(CH₂CH₃) ~35 - 40 ~37 - 42

-CH₂(CH₃) ~18 - 23 ~20 - 25

-CH₃ ~13 - 15 ~13 - 15

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

predicted characteristic IR absorption bands for 2-Methyl-4-propyl-1,3-oxathiane are listed

below.

Table 3: Predicted IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (alkane) 2850 - 3000 Strong

C-O stretch (ether) 1050 - 1150 Strong

C-S stretch 600 - 800 Medium-Weak

CH₂ bend 1450 - 1470 Medium

CH₃ bend 1370 - 1390 Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Methyl-4-propyl-1,3-oxathiane, Electron Ionization (EI) would likely lead

to the following fragmentation pathways.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Notes

160 [C₈H₁₆OS]⁺ Molecular ion (M⁺)

117 [M - C₃H₇]⁺ Loss of the propyl group

101 [M - C₂H₅S]⁺ Cleavage of the oxathiane ring

87 [C₄H₇S]⁺
Fragment containing the sulfur

and propyl group

73 [C₃H₅S]⁺ Further fragmentation

59 [C₂H₃S]⁺
Fragment containing the sulfur

and methyl group

43 [C₃H₇]⁺ Propyl cation

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of 2-
Methyl-4-propyl-1,3-oxathiane. These protocols are based on standard practices for the

analysis of volatile organic compounds.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of purified 2-Methyl-4-propyl-1,3-oxathiane.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.
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Ensure the solution is free of any particulate matter. If necessary, filter the solution through a

small plug of glass wool in a Pasteur pipette.

Data Acquisition:

Instrument: A 500 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64 (depending on concentration).

Relaxation delay: 1-5 s.

Spectral width: -2 to 12 ppm.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay: 2 s.

Spectral width: 0 to 220 ppm.

2D NMR (for complete structural assignment):

COSY (Correlation Spectroscopy) to establish H-H couplings.

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H couplings.

Infrared (IR) Spectroscopy
Sample Preparation:
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Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon

tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid cell.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample holder (or solvent) should be recorded and

subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is particularly relevant for the analysis of 2-Methyl-4-propyl-1,3-oxathiane in

complex matrices like wine, utilizing headspace solid-phase microextraction (HS-SPME) for

sample preparation.[3][4][5]

Sample Preparation (HS-SPME):

Place 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

Add a saturated solution of sodium chloride (NaCl) to enhance the volatility of the analytes.

Add a magnetic stir bar.

Seal the vial with a PTFE-faced silicone septum.

Place the vial in a temperature-controlled autosampler tray (e.g., at 40 °C).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1203451?utm_src=pdf-body
https://ouci.dntb.gov.ua/en/works/9ZxWpNw4/
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20163009140
https://www.mdpi.com/1420-3049/28/4/1534
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equilibrate the sample for 15 minutes with agitation.

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined

period (e.g., 30 minutes) with continued agitation to adsorb the volatile compounds.

Data Acquisition:

Instrument: Gas chromatograph coupled to a mass spectrometer.

Injection: The SPME fiber is thermally desorbed in the hot GC inlet (e.g., at 250 °C) in

splitless mode.

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm

i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 5 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-350.

Scan Speed: 2-3 scans/second.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of 2-Methyl-4-propyl-1,3-oxathiane.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

2-Methyl-4-propyl-1,3-oxathiane
(Pure or in Matrix)

Dissolve in CDCl3 Neat Liquid Film HS-SPME

NMR Spectrometer FTIR Spectrometer GC-MS System

1H, 13C, 2D NMR Spectra IR Spectrum Chromatogram & Mass Spectrum

Structural Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Methyl-4-propyl-1,3-oxathiane.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of 2-Methyl-4-propyl-1,3-oxathiane. While experimental data is limited in the public domain,

the predicted NMR, IR, and MS data, coupled with the detailed experimental protocols, offer a
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valuable resource for researchers in natural product chemistry, flavor and fragrance analysis,

and drug development. The provided methodologies can be adapted for the analysis of other

volatile sulfur compounds and serve as a starting point for further in-depth spectroscopic

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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